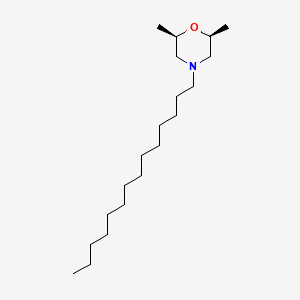
2,6-Dimethyl-4-tetradecylmorpholine, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-4-tetradecylmorpholine, cis- is a member of the class of morpholines, specifically a derivative of 2,6-dimethylmorpholine where the hydrogen attached to the nitrogen is replaced by a tetradecyl group . This compound is known for its antifungal properties and is used in various agricultural applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-tetradecylmorpholine, cis- typically involves the alkylation of 2,6-dimethylmorpholine with a tetradecyl halide under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
Industrial production of 2,6-Dimethyl-4-tetradecylmorpholine, cis- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction completion. The product is then purified using distillation or recrystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-tetradecylmorpholine, cis- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides.
Reduction: Parent amine.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
2,6-Dimethyl-4-tetradecylmorpholine, cis- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its antifungal properties and potential use in controlling fungal infections in plants.
Medicine: Investigated for its potential use in developing antifungal drugs.
Industry: Utilized in the formulation of agricultural fungicides to protect crops from fungal diseases.
Mechanism of Action
The antifungal activity of 2,6-Dimethyl-4-tetradecylmorpholine, cis- is primarily due to its ability to inhibit the biosynthesis of sterols, which are essential components of fungal cell membranes . By disrupting sterol production, the compound compromises the integrity of the fungal cell membrane, leading to cell death . The molecular targets include enzymes involved in the sterol biosynthesis pathway .
Comparison with Similar Compounds
Similar Compounds
Tridemorph: A mixture of 4-alkyl-2,6-dimethylmorpholines, where ‘alkyl’ is a mixture of C11 to C14 homologues.
2,6-Dimethyl-4-tridecylmorpholine: Another derivative with a tridecyl group instead of a tetradecyl group.
2,6-Dimethyl-4-undecylmorpholine: Contains an undecyl group.
4-Dodecyl-2,6-dimethylmorpholine: Contains a dodecyl group.
Uniqueness
2,6-Dimethyl-4-tetradecylmorpholine, cis- is unique due to its specific tetradecyl substitution, which imparts distinct antifungal properties and makes it particularly effective in agricultural applications .
Properties
CAS No. |
142839-34-7 |
|---|---|
Molecular Formula |
C20H41NO |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
(2R,6S)-2,6-dimethyl-4-tetradecylmorpholine |
InChI |
InChI=1S/C20H41NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17-19(2)22-20(3)18-21/h19-20H,4-18H2,1-3H3/t19-,20+ |
InChI Key |
RHIAIJKBSAWEJK-BGYRXZFFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCN1C[C@H](O[C@H](C1)C)C |
Canonical SMILES |
CCCCCCCCCCCCCCN1CC(OC(C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















